molecular formula C15H14ClNO2 B083040 2-chloro-N-(4-methoxyphenyl)-2-phenylacetamide CAS No. 10295-48-4

2-chloro-N-(4-methoxyphenyl)-2-phenylacetamide

Cat. No.: B083040
CAS No.: 10295-48-4
M. Wt: 275.73 g/mol
InChI Key: MYZSSOCBQJYQNB-UHFFFAOYSA-N
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Description

2-chloro-N-(4-methoxyphenyl)-2-phenylacetamide is an organic compound with a complex structure that includes a chloro group, a methoxyphenyl group, and a phenylacetamide group

Scientific Research Applications

2-chloro-N-(4-methoxyphenyl)-2-phenylacetamide has several scientific research applications:

Safety and Hazards

The safety information for “2-chloro-N-(4-methoxyphenyl)nicotinamide” includes the following hazard statements: H315, H319, H335 . The precautionary statements are P261, P305, P338, P351 .

Mechanism of Action

Target of Action

The primary target of 2-chloro-N-(4-methoxyphenyl)-2-phenylacetamide is tubulin , a globular protein that is the main constituent of microtubules in cells . Tubulin plays a crucial role in maintaining cell structure, cell division, and intracellular transport.

Mode of Action

This compound interacts with tubulin and inhibits its polymerization . This interaction disrupts the formation of microtubules, which are essential for cell division and other cellular functions. The compound’s ability to inhibit tubulin polymerization leads to cell cycle arrest and ultimately induces apoptosis, or programmed cell death .

Biochemical Pathways

The inhibition of tubulin polymerization by this compound affects several biochemical pathways. Most notably, it impacts the cell cycle and apoptotic pathways . The disruption of microtubule formation prevents cells from completing mitosis, leading to cell cycle arrest. This triggers the apoptotic pathway, resulting in cell death .

Pharmacokinetics

It is known that the compound isnot a substrate for the ABC transporter Pgp-1 , which suggests that it may have good bioavailability and could potentially overcome drug resistance mechanisms associated with this transporter.

Result of Action

The result of this compound’s action is the induction of apoptosis . By inhibiting tubulin polymerization, the compound disrupts cell division, leading to cell cycle arrest. This triggers programmed cell death, effectively eliminating the affected cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4-methoxyphenyl)-2-phenylacetamide typically involves the reaction of 4-methoxyaniline with chloroacetyl chloride to form an intermediate, which is then reacted with phenylacetic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(4-methoxyphenyl)-2-phenylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents .

Major Products Formed

The major products formed from these reactions include carboxylic acids (from oxidation), amines (from reduction), and substituted derivatives (from nucleophilic substitution) .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(4-ethoxyphenyl)-2-phenylacetamide
  • 2-chloro-N-(4-phenoxyphenyl)-2-phenylacetamide
  • 2-chloro-N-(3-methoxyphenyl)-2-phenylacetamide

Uniqueness

2-chloro-N-(4-methoxyphenyl)-2-phenylacetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications .

Properties

IUPAC Name

2-chloro-N-(4-methoxyphenyl)-2-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO2/c1-19-13-9-7-12(8-10-13)17-15(18)14(16)11-5-3-2-4-6-11/h2-10,14H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYZSSOCBQJYQNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C(C2=CC=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80585360
Record name 2-Chloro-N-(4-methoxyphenyl)-2-phenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80585360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10295-48-4
Record name 2-Chloro-N-(4-methoxyphenyl)-2-phenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80585360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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